Acetamide, 2,2'-(1,4-phenylenebis(imino-1H-isoindol-3-yl-1-ylidene))bis(2-cyano-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2,2’-(1,4-phenylenebis(imino-1H-isoindol-3-yl-1-ylidene))bis(2-cyano-N-methyl-) is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of Acetamide, 2,2’-(1,4-phenylenebis(imino-1H-isoindol-3-yl-1-ylidene))bis(2-cyano-N-methyl-) typically involves multiple steps. One common synthetic route includes the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Acetamide, 2,2’-(1,4-phenylenebis(imino-1H-isoindol-3-yl-1-ylidene))bis(2-cyano-N-methyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetamide, 2,2’-(1,4-phenylenebis(imino-1H-isoindol-3-yl-1-ylidene))bis(2-cyano-N-methyl-) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, 2,2’-(1,4-phenylenebis(imino-1H-isoindol-3-yl-1-ylidene))bis(2-cyano-N-methyl-) involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
When compared to similar compounds, Acetamide, 2,2’-(1,4-phenylenebis(imino-1H-isoindol-3-yl-1-ylidene))bis(2-cyano-N-methyl-) stands out due to its unique structure and properties. Similar compounds include other indole derivatives, which also exhibit various biological activities . the specific arrangement of functional groups in this compound gives it distinct characteristics that make it valuable for specific applications.
Properties
CAS No. |
106200-35-5 |
---|---|
Molecular Formula |
C30H22N8O2 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
(2E)-2-cyano-2-[3-[4-[[(3E)-3-[1-cyano-2-(methylamino)-2-oxoethylidene]isoindol-1-yl]amino]anilino]isoindol-1-ylidene]-N-methylacetamide |
InChI |
InChI=1S/C30H22N8O2/c1-33-29(39)23(15-31)25-19-7-3-5-9-21(19)27(37-25)35-17-11-13-18(14-12-17)36-28-22-10-6-4-8-20(22)26(38-28)24(16-32)30(40)34-2/h3-14H,1-2H3,(H,33,39)(H,34,40)(H,35,37)(H,36,38)/b25-23+,26-24+ |
InChI Key |
VZAHNWMTDWVSNH-OGGGYYITSA-N |
Isomeric SMILES |
CNC(=O)/C(=C\1/N=C(C2=CC=CC=C12)NC3=CC=C(C=C3)NC4=N/C(=C(/C(=O)NC)\C#N)/C5=CC=CC=C45)/C#N |
Canonical SMILES |
CNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)NC4=NC(=C(C#N)C(=O)NC)C5=CC=CC=C54)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.